5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile
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Overview
Description
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is an organic compound characterized by the presence of a tert-butyl group, a chlorine atom, and a nitrile group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Chlorination: The chlorination of the cyclohexene ring can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion (CN⁻).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance reaction efficiency and safety by providing precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the cyclohexene ring is converted to a cyclohexanone derivative.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-amine.
Substitution: The chlorine atom can be substituted by various nucleophiles, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻), leading to the formation of corresponding alcohols or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide (NaOH) or sodium alkoxide (NaOR) in an appropriate solvent.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Amines.
Substitution: Alcohols and ethers.
Scientific Research Applications
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, or receptor binding, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-methanol: Contains a hydroxyl group instead of a nitrile group.
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
5-(Tert-butyl)-2-chlorocyclohex-1-ene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in various chemical transformations, making the compound versatile for synthetic applications.
Properties
Molecular Formula |
C11H16ClN |
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Molecular Weight |
197.70 g/mol |
IUPAC Name |
5-tert-butyl-2-chlorocyclohexene-1-carbonitrile |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)9-4-5-10(12)8(6-9)7-13/h9H,4-6H2,1-3H3 |
InChI Key |
KWDWJGCBYLDXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(=C(C1)C#N)Cl |
Origin of Product |
United States |
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